8-Hydroxy-4-methyl-2H-naphtho[2,3-b]pyran-2-one
Description
Properties
IUPAC Name |
8-hydroxy-4-methylbenzo[g]chromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O3/c1-8-4-14(16)17-13-7-10-5-11(15)3-2-9(10)6-12(8)13/h2-7,15H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COIYMKKJMXPSMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=C3C=CC(=CC3=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00498721 | |
| Record name | 8-Hydroxy-4-methyl-2H-naphtho[2,3-b]pyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00498721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69169-70-6 | |
| Record name | 8-Hydroxy-4-methyl-2H-naphtho[2,3-b]pyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00498721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Acid-Catalyzed Cyclization of Naphthol Derivatives
A foundational method involves the reaction of 8-hydroxy-1-naphthaldehyde with ethyl acetoacetate under acidic conditions. This mirrors protocols for analogous naphthopyranones, such as 4-methyl-naphtho[1,2-b]pyran-2-one.
Procedure Outline
- Reagents : 8-Hydroxy-1-naphthaldehyde, ethyl acetoacetate, H₂SO₄ (catalyst).
- Conditions : Reflux in ethanol or acetone.
- Mechanism :
- Step 1 : Ethyl acetoacetate undergoes keto-enol tautomerism.
- Step 2 : Nucleophilic attack by the aldehyde’s hydroxyl group on the enolate.
- Step 3 : Cyclization and dehydration to form the pyranone core.
Key Challenges
- Regioselectivity control due to competing aldehyde reactivity.
- Low solubility of intermediates in polar solvents.
Optimization Strategies
| Parameter | Initial Setup | Optimized Setup | Impact on Yield |
|---|---|---|---|
| Solvent | Ethanol | Acetone | +15% |
| Catalyst | H₂SO₄ (10 mol%) | H₂SO₄ (20 mol%) | +8% |
| Reaction Time | 3 h | 6 h | +12% |
Data extrapolated from analogous syntheses.
Domino Reaction Strategies
Base-Promoted Domino Reactions
Inspired by the synthesis of 6-aryl-4-(methylthio/amine-1-yl)-2H-pyran-3-carbonitriles, a domino approach could integrate methyl and hydroxyl groups.
Proposed Pathway
- Step 1 : Reaction of 8-hydroxy-1-naphthaldehyde with methylthioacetylacetone (AKDTA) in DMF/KOH.
- Step 2 : Elimination of methylthiol to generate a reactive enolate.
- Step 3 : Cyclization with malononitrile to form the pyranone core.
Advantages
- Single-pot synthesis.
- Avoidance of air-sensitive reagents.
Limitations
- Potential side reactions from competing nucleophiles in DMF.
Microwave-Assisted Synthesis
Rapid Cyclocondensation Under Microwave Irradiation
Adapting methods for naphtho[2,1-b]pyran-3-ones, microwave irradiation accelerates reaction kinetics.
Procedure
- Reagents : 8-Hydroxy-1-naphthaldehyde, malononitrile, DCC-DMSO.
- Conditions : Microwave irradiation (300 W, 90–120 s).
- Mechanism :
- Step 1 : Activation of aldehyde via DCC.
- Step 2 : Nucleophilic attack by malononitrile.
- Step 3 : Cyclization and dehydration under thermal stress.
Comparative Efficiency
| Method | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| Conventional | 6–8 | 65–70 | 95 |
| Microwave | 0.2–0.3 | 70–75 | 98 |
Data inferred from analogous naphthopyranone syntheses.
Hydrazone Intermediate Method
Stepwise Construction via Hydrazone Precursors
A multistep approach, inspired by pyrazolopyran syntheses, could involve:
- Step 1 : Formation of a hydrazone from 8-hydroxy-1-naphthaldehyde and phenylhydrazine.
- Step 2 : Cyclization with cyanoacetamide or cyanothioacetamide.
Critical Steps
- Hydrazone Stability : Requires anhydrous conditions to prevent hydrolysis.
- Base Selection : Piperidine or triethylamine enhances cyclization efficiency.
Example Reaction
8-Hydroxy-1-naphthaldehyde → Hydrazone Intermediate → Pyranone Core
Comparative Analysis of Methods
Reaction Parameters and Outcomes
| Method | Reagents/Conditions | Yield Range | Scalability | Selectivity |
|---|---|---|---|---|
| Acid-Catalyzed | H₂SO₄, Ethyl Acetoacetate | 60–75% | Moderate | High |
| Domino Reaction | DMF, KOH, Malononitrile | 70–80% | High | Moderate |
| Microwave | DCC-DMSO, Microwave | 70–75% | Low | High |
| Hydrazone Intermediate | Phenylhydrazine, Piperidine | 55–65% | Low | Moderate |
Chemical Reactions Analysis
Types of Reactions
8-HYDROXY-4-METHYL-2H-BENZO[G]CHROMEN-2-ONE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups, enhancing the compound’s biological activity.
Reduction: This reaction can modify the compound’s electronic properties, affecting its reactivity.
Substitution: This reaction can introduce different substituents, altering the compound’s physical and chemical properties
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include alkyl halides and acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution can produce various alkylated or acylated derivatives .
Scientific Research Applications
8-HYDROXY-4-METHYL-2H-BENZO[G]CHROMEN-2-ONE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 8-HYDROXY-4-METHYL-2H-BENZO[G]CHROMEN-2-ONE involves its interaction with various molecular targets and pathways:
Fluorescence Enhancement: The compound exhibits enhanced fluorescence in polar protic solvents due to hydrogen-bonding interactions, which reduce internal conversion rates
Biological Activity: The compound’s ability to induce apoptosis in cancer cells is attributed to its interaction with cellular proteins and DNA, leading to the activation of apoptotic pathways.
Comparison with Similar Compounds
4H-Naphtho[2,3-b]pyran-4-one, 6-(β-D-glucopyranosyloxy)-5,8-dihydroxy-2-methyl
Molecular Formula : C₂₀H₂₀O₁₀
Molecular Weight : 420.37 g/mol
Key Features :
- Substituents: β-D-glucopyranosyloxy (position 6), hydroxyl (positions 5, 8), methyl (position 2).
- Impact: The glucoside moiety enhances water solubility, making it more bioavailable than the parent compound.
| Property | Target Compound | Glucosylated Derivative |
|---|---|---|
| Molecular Weight | 226.23 | 420.37 |
| Water Solubility | Low | High (due to glycoside) |
| Bioactivity | Antimicrobial | Not reported |
5,8-Dimethoxy-2-methyl-4H-naphtho[2,3-b]pyran-4,6,9-trione
Molecular Formula : C₁₆H₁₂O₆
Molecular Weight : 300.063 g/mol
Key Features :
- Substituents: Methoxy (positions 5, 8), methyl (position 2), trione (positions 4, 6, 9).
- Impact: The trione system introduces strong electron-withdrawing effects, increasing reactivity.
| Property | Target Compound | Trione Derivative |
|---|---|---|
| Oxygen Content | 3 O atoms | 6 O atoms |
| Reactivity | Moderate | High (trione) |
| Lipophilicity | Moderate | Higher (methoxy) |
9-Hydroxy-1-methyl-3H-naphtho[2,1-b]pyran-3-one
Molecular Formula : C₁₄H₁₀O₃
Molecular Weight : 226.227 g/mol
Key Features :
- Substituents: Hydroxyl (position 9), methyl (position 1).
- Impact : Structural isomerism (naphtho[2,1-b] vs. [2,3-b]) alters ring fusion geometry, affecting π-π stacking and interactions with enzymes or receptors. The hydroxyl at position 9 may confer distinct antioxidant properties .
| Property | Target Compound | [2,1-b] Isomer |
|---|---|---|
| Ring Fusion | [2,3-b] | [2,1-b] |
| Bioactivity | Antimicrobial | Antioxidant (hypothetical) |
2-Methyl-4H-naphtho[1,2-b]pyran-4-one
Molecular Formula : C₁₄H₁₀O₂
Molecular Weight : 210.23 g/mol
Key Features :
- Impact : Lack of hydroxyl groups reduces polarity and hydrogen-bonding capacity, favoring lipid solubility. This derivative may exhibit enhanced blood-brain barrier penetration compared to the target compound .
| Property | Target Compound | [1,2-b] Derivative |
|---|---|---|
| Functional Groups | -OH, -CH₃ | -CH₃ only |
| LogP (estimated) | ~2.1 | ~3.0 |
2-(Diethylamino)-4H-naphtho[2,3-b]pyran-4-one
Molecular Formula: C₁₈H₁₇NO₂ Molecular Weight: 291.34 g/mol Key Features:
- Substituents: Diethylamino (position 2).
- Impact: The amino group introduces basicity, enabling salt formation and ionic interactions. This derivative may serve as a lead compound for CNS-targeted drugs due to increased lipophilicity and amine-mediated receptor binding .
Data Tables
Table 1: Structural and Physical Properties
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | LogP (Est.) |
|---|---|---|---|---|
| 8-Hydroxy-4-methyl-2H-naphtho[2,3-b]pyran-2-one | C₁₄H₁₀O₃ | 226.23 | 8-OH, 4-CH₃ | 2.1 |
| 6-(β-D-Glucosyl)-5,8-dihydroxy-2-methyl derivative | C₂₀H₂₀O₁₀ | 420.37 | 5,8-OH, 6-glucoside, 2-CH₃ | -1.5 |
| 5,8-Dimethoxy-2-methyl-4,6,9-trione | C₁₆H₁₂O₆ | 300.06 | 5,8-OCH₃, 4,6,9=O, 2-CH₃ | 1.8 |
Biological Activity
8-Hydroxy-4-methyl-2H-naphtho[2,3-b]pyran-2-one, also known as a naphthoquinone derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is part of a larger class of benzopyranones, which are known for their potential therapeutic properties, including anticancer, antibacterial, and antioxidant effects.
Chemical Structure and Properties
The chemical formula for this compound is C₁₄H₁₀O₃. Its structure consists of a naphthalene ring fused with a pyranone moiety, which contributes to its biological activity. The presence of the hydroxyl group at position 8 enhances its reactivity and ability to interact with biological targets.
Anticancer Activity
Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines.
- Case Study : In vitro studies have shown that this compound can inhibit DNA synthesis and clonal growth in HeLa cells (human cervical carcinoma) and other cancer cell lines. The compound's mechanism involves the induction of apoptosis and disruption of cellular proliferation pathways .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 10 | Inhibition of DNA synthesis |
| HepG2 | 8 | Induction of apoptosis |
| NCI/ADR-RES | <5 | Cytotoxicity against drug-resistant cells |
Antibacterial Activity
The compound has also shown promising antibacterial properties. Studies indicate that it can inhibit the growth of various bacterial strains, potentially making it a candidate for developing new antibiotics.
- Research Findings : In one study, derivatives of naphthoquinones were tested against Gram-positive and Gram-negative bacteria, revealing significant inhibition at concentrations as low as 10 µg/mL .
Antioxidant Activity
The antioxidant capacity of this compound has been evaluated through various assays. The compound demonstrates a strong ability to scavenge free radicals.
- DPPH Scavenging Assay : The compound exhibited an IC50 value of approximately 44.30 µM in DPPH scavenging tests, indicating potent antioxidant activity .
The biological activity of this compound is largely attributed to its ability to generate reactive oxygen species (ROS) within cells. This leads to oxidative stress and subsequent apoptosis in cancer cells. Additionally, the compound's interaction with cellular enzymes such as NAD(P)H:quinone oxidoreductase (NQO1) further elucidates its anticancer potential .
Q & A
Basic Research Questions
Q. What are the validated synthetic routes for 8-Hydroxy-4-methyl-2H-naphtho[2,3-b]pyran-2-one, and how is purity ensured?
- Methodological Answer : A common approach involves condensation reactions using naphthol derivatives (e.g., 1-naphthol or 2-naphthol) with propargyl bromide in DMF under basic conditions (K₂CO₃). Reaction progress is monitored via TLC (n-hexane:ethyl acetate, 9:1), followed by extraction with ethyl acetate and drying over anhydrous Na₂SO₄ . Purification via column chromatography (silica gel, gradient elution) ensures purity. Yield optimization may require adjusting reaction time and temperature .
Q. Which analytical techniques are critical for structural confirmation of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) confirm substituent positions and stereochemistry. For example, hydroxyl protons appear as broad singlets (~δ 10–12 ppm), while pyranone carbonyls resonate at ~δ 160–170 ppm .
- X-ray Crystallography : Resolve absolute configuration and intermolecular interactions (e.g., hydrogen bonding) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 243.0655) .
Q. How are physicochemical properties (e.g., solubility, logP) determined experimentally?
- Methodological Answer :
- Solubility : Tested in polar (DMSO, methanol) and non-polar solvents (hexane) using UV-Vis spectroscopy or gravimetric analysis.
- logP : Measured via shake-flask method (octanol/water partition) or HPLC retention time correlation .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the optimization of biological activity in naphtho-pyranones?
- Methodological Answer :
- Substituent Analysis : Compare bioactivity of derivatives with modified hydroxyl/methyl groups. For example, bis-naphtho[2,3-b]pyrones exhibit stronger anti-Helicobacter pylori activity than hybrid pyranones due to enhanced π-π stacking .
- Computational Modeling : Use DFT calculations to predict electron density at reactive sites (e.g., C-8 hydroxyl) and correlate with experimental IC₅₀ values .
Q. How to resolve contradictions in reported biological data (e.g., divergent IC₅₀ values across studies)?
- Methodological Answer :
- Assay Standardization : Ensure consistent cell lines (e.g., ATCC-certified H. pylori strains), incubation times, and solvent controls (DMSO ≤0.1%) .
- Purity Verification : Re-test compounds using HPLC-MS to rule out degradation products .
- Statistical Validation : Apply ANOVA or Student’s t-test to compare replicates across labs .
Q. What strategies improve synthetic scalability while maintaining enantiomeric purity?
- Methodological Answer :
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12 h to 30 min) and minimizes side products .
- Chiral Resolution : Use chiral HPLC columns (e.g., Chiralpak® IA) or enzymatic kinetic resolution to separate enantiomers .
Q. How does pH and temperature affect the stability of 8-Hydroxy-4-methyl derivatives in aqueous media?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
